molecular formula C12H17ClN4O B14276057 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 161328-92-3

2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14276057
CAS No.: 161328-92-3
M. Wt: 268.74 g/mol
InChI Key: OOWQKSNWJNMCPZ-UHFFFAOYSA-N
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Description

2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings

Preparation Methods

The synthesis of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a diazotization reaction followed by coupling with an appropriate aromatic amine. The reaction conditions often include an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the aromatic amine to form the azo compound. Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions typically yield amines by breaking the azo bond.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid.

Scientific Research Applications

2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .

Comparison with Similar Compounds

2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other azo compounds such as:

Properties

CAS No.

161328-92-3

Molecular Formula

C12H17ClN4O

Molecular Weight

268.74 g/mol

IUPAC Name

(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)-(4-methoxyphenyl)diazene;chloride

InChI

InChI=1S/C12H16N4O.ClH/c1-15-8-9-16(2)12(15)14-13-10-4-6-11(17-3)7-5-10;/h4-9,12H,1-3H3;1H

InChI Key

OOWQKSNWJNMCPZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)OC)C.[Cl-]

Origin of Product

United States

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